molecular formula C13H21NO2 B8222274 tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate

tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No.: B8222274
M. Wt: 223.31 g/mol
InChI Key: VWORSLRRUJYZOT-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, an ethynyl group, and a dimethylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 4-ethynyl-3,3-dimethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-ethynylpyrrolidine-1-carboxylate: Similar structure but lacks the dimethyl substitution.

    tert-Butyl 3,3-dimethylpyrrolidine-1-carboxylate: Similar structure but lacks the ethynyl group.

    tert-Butyl 4-ethynyl-3-methylpyrrolidine-1-carboxylate: Similar structure with only one methyl group.

Uniqueness

tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate is unique due to the presence of both the ethynyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-7-10-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,10H,8-9H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWORSLRRUJYZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1C#C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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